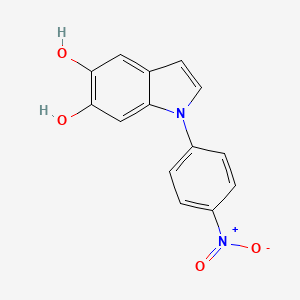

1-(4-Nitrophenyl)-1H-indole-5,6-diol

Description

Properties

Molecular Formula |

C14H10N2O4 |

|---|---|

Molecular Weight |

270.24 g/mol |

IUPAC Name |

1-(4-nitrophenyl)indole-5,6-diol |

InChI |

InChI=1S/C14H10N2O4/c17-13-7-9-5-6-15(12(9)8-14(13)18)10-1-3-11(4-2-10)16(19)20/h1-8,17-18H |

InChI Key |

DUNJMOYWTORRDA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1N2C=CC3=CC(=C(C=C32)O)O)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Direct Coupling of 5,6-Diacetoxyindole with 4-Fluoronitrobenzene

A validated pathway involves the nucleophilic aromatic substitution of 5,6-diacetoxyindole (IX) with 4-fluoronitrobenzene under alkaline conditions. The acetoxy groups at positions 5 and 6 act as protecting units, preventing undesired oxidation during the reaction.

Reaction Scheme:

$$

\text{5,6-Diacetoxyindole (IX)} + \text{4-Fluoronitrobenzene} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{1-(4-Nitrophenyl)-5,6-diacetoxyindole} \xrightarrow{\text{Hydrolysis}} \text{1-(4-Nitrophenyl)-1H-indole-5,6-diol}

$$

Key parameters:

- Solvent: Dimethylformamide (DMF) at 80–90°C

- Base: Potassium carbonate (2.5 equivalents)

- Reaction Time: 12–15 hours

Post-reaction hydrolysis using aqueous NaOH (2M) at 60°C removes the acetyl protecting groups, yielding the target diol with >75% purity. This method’s limitation lies in the stoichiometric use of 4-fluoronitrobenzene, which necessitates careful control to minimize poly-arylation byproducts.

Oxidative Cyclization of N-(4-Nitrophenyl)-3,4-Dihydroxyphenethylamine

Ferricyanide-Mediated Cyclization

A two-step oxidative-reductive approach converts N-(4-nitrophenyl)-3,4-dihydroxyphenethylamine (I) into the target compound:

Step 1: Oxidative Cyclization

$$

\text{(I)} \xrightarrow{\text{K}3[\text{Fe(CN)}6], \text{pH } 10.5} \text{5,6-Quinone Intermediate}

$$

Step 2: Ascorbic Acid Reduction

$$

\text{5,6-Quinone Intermediate} \xrightarrow{\text{Ascorbic Acid, pH } 5.0} \text{this compound}

$$

Optimized Conditions:

- Oxidant: Potassium ferricyanide (1.2 equivalents) in 0.1M phosphate buffer

- Reductant: Ascorbic acid (3.0 equivalents) in ethanol-water (1:1)

- Yield: 68–72% after chromatography

This method’s advantage lies in its compatibility with aqueous systems, though the requirement for pH adjustments complicates large-scale production.

Fischer Indole Synthesis with p-Nitrophenylhydrazine

Cyclocondensation of p-Nitrophenylhydrazine with Protected Dihydroxyacetone

Adapting the Fischer indole synthesis, p-nitrophenylhydrazine hydrochloride reacts with 2,2-diethoxy-1,3-dihydroxypropane in acetic acid to form the indole core:

$$

\text{p-Nitrophenylhydrazine} + \text{2,2-Diethoxy-1,3-dihydroxypropane} \xrightarrow{\text{AcOH, }\Delta} \text{1-(4-Nitrophenyl)-5,6-O,O-diethylindole} \xrightarrow{\text{HCl}} \text{Target Compound}

$$

Critical Parameters:

- Cyclization Temperature: 110°C for 8 hours

- Deprotection: 6M HCl at 80°C for 4 hours

- Overall Yield: 54–60%

This route offers regioselective indole formation but requires stringent control over the dihydroxypropane’s stereochemistry to avoid positional isomers.

Ether Cleavage of 5,6-Dimethoxy-N-(4-nitrophenyl)indoline

Hydrobromic Acid-Mediated Demethylation

A scalable method leverages the cleavage of methoxy groups using aqueous HBr:

$$

\text{5,6-Dimethoxy-N-(4-nitrophenyl)indoline} \xrightarrow{\text{48\% HBr, }\Delta} \text{this compound} + 2\text{CH}_3\text{Br}

$$

Process Details:

- Reagent: 48% HBr (5.0 equivalents)

- Temperature: Reflux at 120°C for 6 hours

- Workup: Direct crystallization from cooled reaction mixture

- Yield: 82–85% with >98% purity

This method’s industrial viability is underscored by the absence of chromatographic purification, though the corrosivity of HBr demands specialized equipment.

Comparative Analysis of Synthesis Routes

Chemical Reactions Analysis

1-(4-Nitrophenyl)-1H-indole-5,6-diol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinone derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position, due to the electron-rich nature of the indole nucleus.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as halogens.

Scientific Research Applications

1-(4-Nitrophenyl)-1H-indole-5,6-diol has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.

Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interfere with cellular processes.

Industry: It is used in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 1-(4-Nitrophenyl)-1H-indole-5,6-diol involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the indole nucleus can interact with various enzymes and receptors. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, thereby exerting biological effects.

Comparison with Similar Compounds

Structural Analogs

5,6-Dihydroxyindole (CAS: 3131-52-0)

- Structure : Lacks the 4-nitrophenyl group, featuring only the indole-5,6-diol backbone.

- Properties : Molecular weight = 149.15 g/mol; applications in OLEDs and fine chemicals due to its conjugated aromatic system and redox activity .

- Contrast : The absence of the nitrophenyl group in 5,6-dihydroxyindole reduces its electron-deficient character, making it less reactive in electrophilic substitutions but more soluble in polar solvents compared to 1-(4-nitrophenyl)-1H-indole-5,6-diol.

1-Methyl-1H-indole-5,6-diol

- Structure : Contains a methyl group at the 1-position instead of 4-nitrophenyl.

- Properties: Molecular weight = 163.18 g/mol; likely exhibits higher lipophilicity than this compound due to the non-polar methyl group .

- Contrast : The methyl group may sterically hinder interactions in biological systems compared to the planar, electron-deficient nitrophenyl group.

Thiadiazole Derivatives with 4-Nitrophenyl Groups

- Structure : E.g., 2-Ethyl-5-(4-nitro-1,8-naphthalimido)-1,3,4-thiadiazole () and other 1,3,4-thiadiazole analogs ().

- Properties: These compounds demonstrate notable antimicrobial activity against E. coli, B. mycoides, and C. albicans .

- Contrast : The thiadiazole ring enhances metabolic stability and introduces heteroatom-mediated binding modes, whereas the indole-diol core in this compound may favor interactions with hydroxylase enzymes or metal ions.

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Key Functional Groups | Solubility Profile |

|---|---|---|---|

| This compound | ~270 (estimated) | Nitrophenyl, diol | Moderate in polar aprotic solvents |

| 5,6-Dihydroxyindole | 149.15 | Diol | High in water, ethanol |

| 1-Methyl-1H-indole-5,6-diol | 163.18 | Methyl, diol | Moderate in DMSO, chloroform |

| Thiadiazole derivatives | ~300–350 | Thiadiazole, nitrophenyl | Low in water; high in DMF, DMSO |

Q & A

What are the key synthetic pathways for introducing the 4-nitrophenyl group into the indole scaffold of 1-(4-Nitrophenyl)-1H-indole-5,6-diol?

Basic Research Focus:

The synthesis typically involves coupling a pre-functionalized indole precursor with a 4-nitrophenyl group. A common approach is via nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) using halogenated indoles and 4-nitrophenylboronic acid. The nitration step may precede indole ring formation to avoid oxidation of sensitive diol groups .

Methodological Insight:

- Step 1: Protect the 5,6-dihydroxy groups of indole with acetyl or tert-butyldimethylsilyl (TBDMS) groups to prevent unwanted side reactions.

- Step 2: Introduce the 4-nitrophenyl moiety via Pd-catalyzed coupling.

- Step 3: Deprotect the diol groups under mild acidic or basic conditions.

Characterization by ¹H/¹³C NMR and HRMS is critical to confirm regioselectivity and purity .

How is the structural integrity of this compound validated post-synthesis?

Basic Research Focus:

Advanced spectroscopic techniques are employed:

- ¹H/¹³C NMR: Confirm the presence of the nitrophenyl group (aromatic protons at δ 7.5–8.5 ppm) and indole backbone (NH proton at δ ~10 ppm).

- IR Spectroscopy: Identify O–H stretches (3200–3500 cm⁻¹) and nitro group vibrations (~1520 and 1350 cm⁻¹).

- Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]+ at m/z 297.06 for C₁₄H₁₁N₂O₄) .

What challenges arise in purifying this compound, and how are they addressed?

Basic Research Focus:

The compound’s polarity (due to diol and nitro groups) complicates crystallization. Common strategies:

- Solvent Selection: Use mixed solvents (e.g., DCM:MeOH) for gradient recrystallization.

- Chromatography: Employ reverse-phase HPLC with C18 columns and acidic mobile phases (0.1% TFA) to improve resolution .

What preliminary assays are used to evaluate the biological activity of this compound?

Basic Research Focus:

- Antimicrobial Screening: Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., E. coli, B. mycoides) and fungi (e.g., C. albicans) using broth microdilution .

- Cytotoxicity: MTT assays on mammalian cell lines (e.g., HeLa) to determine IC₅₀ values .

How does the nitro group influence the compound’s redox behavior and biological activity?

Advanced Research Focus:

The electron-withdrawing nitro group enhances electrophilicity, potentially increasing reactivity with biological targets (e.g., enzyme active sites). Cyclic voltammetry can reveal redox peaks associated with nitro reduction (e.g., at −0.5 to −1.0 V vs. Ag/AgCl), which may correlate with pro-drug activation mechanisms .

What computational methods predict the structure-activity relationship (SAR) of this compound derivatives?

Advanced Research Focus:

- Docking Studies: Use AutoDock or Schrödinger to model interactions with targets (e.g., tyrosine kinases or oxidoreductases).

- QSAR Modeling: Correlate electronic parameters (Hammett σ) of substituents with bioactivity data to guide derivative design .

How does pH affect the stability of this compound in aqueous solutions?

Advanced Research Focus:

The diol groups are prone to oxidation under alkaline conditions. Stability studies (HPLC monitoring) show:

- pH 2–6: Compound remains stable for >24 hours.

- pH >7: Rapid oxidation to quinone intermediates, detectable by UV-Vis at λ ~450 nm .

How can conflicting reports on antimicrobial potency be resolved?

Advanced Research Focus:

Discrepancies may arise from assay variability (e.g., inoculum size, media composition). Recommendations:

- Standardized Protocols: Follow CLSI guidelines for MIC determination.

- Purity Verification: Use LC-MS to rule out degradation products.

- Positive Controls: Compare with known antibiotics (e.g., ciprofloxacin) .

What analytical techniques quantify this compound in complex matrices?

Advanced Research Focus:

- HPLC-UV: Use C18 columns with isocratic elution (acetonitrile:water + 0.1% formic acid) for retention at ~6.5 min.

- LC-MS/MS: Employ MRM transitions (e.g., m/z 297 → 211) for high sensitivity in biological samples .

What mechanistic insights explain the compound’s cytotoxicity in cancer cells?

Advanced Research Focus:

Studies on analogous dihydroxyindoles suggest:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.